molecular formula C10H10O3 B2964162 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid CAS No. 1261601-88-0

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid

Cat. No.: B2964162
CAS No.: 1261601-88-0
M. Wt: 178.187
InChI Key: WCQTUZFPQWILBP-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-5-carboxylic acid is a chemical compound with the empirical formula C6H8O3 . It is also known as enol δ-lactones . This compound provides a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others .


Synthesis Analysis

The synthesis of this compound often involves organocatalysis with N-heterocyclic carbenes (NHCs) . These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions . A specific synthesis method involves the reaction of sodium-chlor and aluminum chloride, followed by a reaction with 4-bromo-2-(4-fluorophenoxy) ethyl butyrates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 . The molecular weight of this compound is 134.1751 .


Chemical Reactions Analysis

The chemical reactions involving this compound are often catalyzed by N-heterocyclic carbenes (NHCs) . These reactions primarily aim at synthesizing this skeleton due to its biological activity and multiple stereocenters .

Scientific Research Applications

Functionalization Reactions

  • Functionalization of 1H-Pyrazole-3-Carboxylic Acid

    Studies demonstrate the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives via reactions with different compounds, highlighting the versatility of this acid in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).

  • Experimental and Quantum-Chemical Studies

    These studies involve experimental and theoretical approaches to understand the reaction mechanisms of 1H-pyrazole-3-carboxylic acid derivatives, offering insights into their chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis and Properties of Derivatives

  • Synthesis of Antiallergic Agents

    Research shows the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their antiallergic properties, indicating potential applications in pharmacology (Nohara et al., 1985).

  • Antiallergic Properties of Pyranone and Pyridinone Derivatives

    A study on the synthesis and antiallergic properties of various derivatives highlights the therapeutic potential of these compounds (Philipp, Jirkovsky, & Martel, 1980).

Photophysical and Chemical Studies

  • Photocleavage Studies of Fluorescent Amino Acid Conjugates

    Research demonstrates the synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives, shedding light on their stability and potential applications in phototherapy (Fonseca, Gonçalves, & Costa, 2007).

  • Oxidation and Reaction of Trolox C

    A study explores the oxidation and reaction of Trolox C, a water-soluble α-tocopherol analogue derived from benzopyran-2-carboxylic acid, highlighting its unique chemical properties (Thomas & Bielski, 1989).

Synthesis and Characterization

  • Synthesis of NLO Materials

    A study focuses on the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their potential as nonlinear optical (NLO) materials (Chandrakantha et al., 2013).

  • Characterization of Pyrazole Derivatives

    The synthesis and characterization of pyrazole derivatives of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid provide insights into their chemical structure and potential applications (Kasımoğulları & Arslan, 2010).

Future Directions

The future directions in the research of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid involve the production of more complex molecules with potential applications in the biological field . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization .

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQTUZFPQWILBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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